Afloqualone (6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone) is a synthetically derived compound classified as a centrally acting muscle relaxant. [, , , , , , , ] It is primarily recognized for its ability to reduce muscle tension and spasticity in various animal models. [, , , ] Afloqualone has been the subject of numerous studies investigating its pharmacological properties, metabolic pathways, and potential applications in various research settings. [, , , , , , , , , , , ]
Afloqualone is primarily synthesized in laboratories and does not occur naturally. It belongs to the class of compounds known as quinazolinones, which are characterized by a fused benzene and pyrimidine ring structure. The compound’s chemical formula is , and it is recognized for its muscle relaxant effects similar to those of other quinazolinone derivatives.
The synthesis of afloqualone can be achieved through several methods, with notable advancements aimed at improving yield and safety.
The molecular structure of afloqualone features a quinazolinone core with specific substituents that contribute to its biological activity.
The structural representation highlights the fused ring system characteristic of quinazolinones, which is essential for its interaction with biological targets.
Afloqualone participates in various chemical reactions that are critical for its synthesis and potential modifications.
Afloqualone exhibits its effects primarily through modulation of neurotransmitter systems.
Understanding the physical and chemical properties of afloqualone is crucial for its application in pharmaceuticals.
Properties are often characterized using techniques such as:
Afloqualone has various applications in scientific research and potential therapeutic use.
Afloqualone serves as a model compound in studies exploring:
Quinazolinone derivatives emerged as structurally distinct alternatives to classical CNS depressants in the mid-20th century. Methaqualone, the prototypical quinazolinone, gained initial prominence in the 1960s as a sedative-hypnotic but faced limitations due to abuse potential and safety concerns. This spurred pharmaceutical innovation for safer analogs with refined pharmacological profiles. In the 1970s, researchers at Tanabe Seiyaku (Japan) systematically modified the quinazolinone core, leading to the 1976 synthesis of afloqualone (6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone) through fluoromethyl substitution at the C2 position [1] [8]. This strategic alteration aimed to enhance receptor specificity while reducing undesirable neurodepressant effects. Early animal studies revealed afloqualone’s exceptional muscle relaxant properties with comparatively lower potentiation of barbiturate anesthesia than predecessors like chlormezanone, suggesting improved therapeutic specificity [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7